N-(benzo[d]thiazol-2-yl)-2-(benzylsulfonyl)-N-(pyridin-3-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(benzo[d]thiazol-2-yl)-2-(benzylsulfonyl)-N-(pyridin-3-ylmethyl)acetamide, also known as BTA-EG6, is a small molecule inhibitor that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BTA-EG6 is a member of the benzothiazole family of compounds, which are known to exhibit a wide range of biological activities.
Scientific Research Applications
Structure-Activity Relationships
N-(benzo[d]thiazol-2-yl)-2-(benzylsulfonyl)-N-(pyridin-3-ylmethyl)acetamide and its derivatives have been investigated for their structure-activity relationships, particularly in the context of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibition. Studies have shown that modifications to the benzothiazole and pyridine components can significantly impact metabolic stability, efficacy, and potency in vitro and in vivo. For instance, imidazopyridazine derivatives have been found to retain similar in vitro potency and in vivo efficacy to N-(benzo[d]thiazol-2-yl)-2-(benzylsulfonyl)-N-(pyridin-3-ylmethyl)acetamide, with reduced metabolic deacetylation, highlighting the compound's role in cancer research and therapy development (Stec et al., 2011).
Antimalarial and Antiviral Potential
The compound has also been explored for its antimalarial and antiviral properties. Research into N-(phenylsulfonyl)acetamide derivatives has identified potent antimalarial activity with minimal cytotoxicity, suggesting a promising avenue for the development of new therapeutic agents against malaria and potentially other viral infections, such as COVID-19. Theoretical calculations and molecular docking studies have further supported these findings, indicating the compound's versatility in drug development (Fahim & Ismael, 2021).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been extensively studied and are associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities
Mode of Action
The mode of action of benzothiazole derivatives can vary depending on the specific compound and its biological activity. For example, some benzothiazole derivatives have been found to inhibit polymerization of tubulin , which is a key protein in the formation of the cytoskeleton in cells.
Biochemical Pathways
The biochemical pathways affected by benzothiazole derivatives can also vary. For instance, in the case of tubulin polymerization inhibitors, they disrupt the formation of the cytoskeleton, which can lead to cell death .
Pharmacokinetics
The pharmacokinetic properties of benzothiazole derivatives can differ based on the specific compound. ADMET calculation showed favourable pharmacokinetic profile of synthesized benzothiazole derivatives .
Result of Action
The result of the compound’s action can depend on its specific biological activity. For example, benzothiazole derivatives that inhibit tubulin polymerization can lead to cell death .
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-benzylsulfonyl-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S2/c26-21(16-30(27,28)15-17-7-2-1-3-8-17)25(14-18-9-6-12-23-13-18)22-24-19-10-4-5-11-20(19)29-22/h1-13H,14-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHADEQMPLHKTNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(=O)N(CC2=CN=CC=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-2-(benzylsulfonyl)-N-(pyridin-3-ylmethyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.